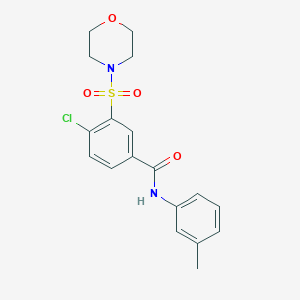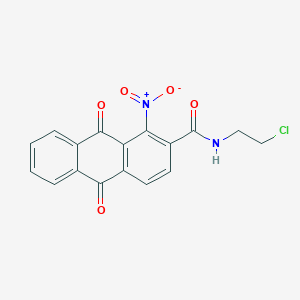![molecular formula C19H24ClNO4 B6116390 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride](/img/structure/B6116390.png)
2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride, also known as BDB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BDB is a derivative of the phenethylamine class of compounds and is structurally similar to other psychoactive substances such as MDMA and MDA. However, unlike these substances, BDB has not been widely studied for its psychoactive effects. Instead, researchers have focused on its potential as a therapeutic agent for various medical conditions.
Mécanisme D'action
The exact mechanism of action of 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride has been shown to increase the release of serotonin and dopamine, two neurotransmitters that play a key role in mood regulation and reward processing. It is also believed to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride has been shown to have several biochemical and physiological effects in animal models and in vitro studies. These include increased levels of serotonin and dopamine in the brain, as well as increased levels of certain antioxidant enzymes. 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride has also been shown to reduce inflammation and protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride in lab experiments is that it is relatively easy to administer and can be used in a variety of settings. However, one limitation is that it is a controlled substance and requires special permits and licenses to be used in research. Additionally, the synthesis of 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride is a complex process that requires specialized knowledge and equipment, making it difficult to produce on a large scale.
Orientations Futures
There are several potential future directions for research on 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the optimal dosing and administration methods for 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride in these conditions.
Another potential direction for research is the development of new cancer treatments based on 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride. Studies have shown that 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Overall, 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride is a compound with significant potential as a therapeutic agent for various medical conditions. Further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
Méthodes De Synthèse
2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride can be synthesized using a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with benzylamine, followed by reduction with sodium borohydride. The resulting product is then reacted with 1-chlorobutan-2-ol to yield 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride hydrochloride. The synthesis of 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride is a complex process that requires specialized knowledge and equipment, making it difficult to produce on a large scale.
Applications De Recherche Scientifique
2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride has been the subject of several scientific studies in recent years, with researchers investigating its potential as a therapeutic agent for various medical conditions. One area of research has focused on 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride's potential as an anti-cancer agent. Studies have shown that 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
Another area of research has focused on 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}butan-1-ol hydrochloride can protect neurons from oxidative stress and reduce inflammation, both of which are key factors in the development of these diseases.
Propriétés
IUPAC Name |
2-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methylamino]butan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4.ClH/c1-2-16(11-21)20-10-14-3-6-17(7-4-14)22-12-15-5-8-18-19(9-15)24-13-23-18;/h3-9,16,20-21H,2,10-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQJAKJPWLRBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-chlorophenyl)-3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6116325.png)
![4-acetyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6116335.png)
![methyl 4-[(3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B6116340.png)
![N-[1-(4-ethyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B6116348.png)
![N-(4-ethylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6116361.png)
![N~2~,N~2~-diethyl-N~1~-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}glycinamide](/img/structure/B6116372.png)
![2-[1-(2-ethoxybenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6116374.png)
![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B6116376.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B6116385.png)
![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine](/img/structure/B6116387.png)
![ethyl 1-[(4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6116392.png)
![N-benzyl-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6116402.png)